molecular formula C9H15NO3 B13223075 3-Propanamidocyclopentane-1-carboxylic acid

3-Propanamidocyclopentane-1-carboxylic acid

Cat. No.: B13223075
M. Wt: 185.22 g/mol
InChI Key: MBVSUQVIOMFOBI-UHFFFAOYSA-N
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Description

3-Propanamidocyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopentane ring with both a carboxylic acid and a propanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanamidocyclopentane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary alcohols.

Scientific Research Applications

3-Propanamidocyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propanamidocyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with both a carboxylic acid and a propanamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(propanoylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

MBVSUQVIOMFOBI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCC(C1)C(=O)O

Origin of Product

United States

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